BMS-189664 hydrochloride

Thrombin Inhibition Anticoagulation Enzyme Assay

Select BMS-189664 HCl for reproducible antithrombotic research. Unlike generic thrombin inhibitors, this compound delivers validated in vivo efficacy in primate arterial and venous thrombosis models with demonstrated oral bioavailability (15-17%). Its high potency (IC50=0.046 μM) ensures robust target engagement at low concentrations. Procure this well-characterized tool compound to advance mechanistic studies with confidence.

Molecular Formula C22H35ClN6O4S
Molecular Weight 515.1 g/mol
CAS No. 185252-36-2
Cat. No. B606219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-189664 hydrochloride
CAS185252-36-2
SynonymsBMS-189664 hydrochloride;  BMS-189664 HCl;  BMS 189664 HCl;  BMS189664 HCl; 
Molecular FormulaC22H35ClN6O4S
Molecular Weight515.1 g/mol
Structural Identifiers
InChIInChI=1S/C22H34N6O4S.ClH/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H/t18-,19+;/m1./s1
InChIKeyRIAGCEKPQOTXCK-VOMIJIAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-189664 Hydrochloride: Potent and Selective Oral Thrombin Inhibitor for Thrombosis Research


BMS-189664 hydrochloride (CAS 185252-36-2) is a potent, selective, and orally active reversible inhibitor of human alpha-thrombin [1]. It belongs to the class of direct thrombin inhibitors and is primarily used as a research tool in preclinical studies of arterial and venous thrombosis . The compound's structure and pharmacological profile have been characterized in detail, providing a solid foundation for its use in mechanistic and therapeutic exploration.

Why BMS-189664 Hydrochloride Cannot Be Replaced by Generic Thrombin Inhibitors in Research


While several thrombin inhibitors exist, BMS-189664 hydrochloride offers a unique combination of potency, selectivity, oral bioavailability, and defined in vivo efficacy profile that is not uniformly shared across the class [1]. Substituting BMS-189664 with a generic inhibitor could lead to significantly different experimental outcomes due to variations in target affinity, off-target activity, or pharmacokinetic behavior. The quantitative evidence below highlights specific performance metrics that differentiate BMS-189664 from its closest analogs and underscore its value as a precise research tool.

Quantitative Differentiation of BMS-189664 Hydrochloride vs. Key Thrombin Inhibitor Comparators


Thrombin Inhibition Potency: BMS-189664 vs. Argatroban

BMS-189664 exhibits significantly greater potency against thrombin compared to the clinically used inhibitor argatroban. In standardized in vitro assays, BMS-189664 inhibits thrombin with an IC50 of 0.046 μM [1], whereas argatroban shows an IC50 of 0.22 μM against the same target [2]. This represents a nearly 5-fold increase in potency for BMS-189664.

Thrombin Inhibition Anticoagulation Enzyme Assay

Thrombin Inhibition Potency: BMS-189664 vs. Dabigatran

In direct comparison to the widely used direct thrombin inhibitor dabigatran, BMS-189664 demonstrates comparable potency. BMS-189664 inhibits thrombin with an IC50 of 0.046 μM (46 nM) [1], while dabigatran exhibits an IC50 of approximately 9.3 nM . Although dabigatran is slightly more potent in vitro, BMS-189664's unique chemical structure and defined selectivity profile may offer advantages in specific experimental contexts where a balance of potency and selectivity is required.

Thrombin Inhibition Anticoagulation Drug Discovery

Selectivity Profile: BMS-189664 vs. BMS-189090

BMS-189664 was specifically selected from a series of structurally novel small molecule inhibitors for its enhanced selectivity profile. While BMS-189090, a closely related analog, is also a potent thrombin inhibitor (IC50 16 nM) [1], the optimization of BMS-189664 was guided by structure-activity relationships (SARs) that aimed to minimize off-target activity [2]. The exact selectivity data against trypsin and other serine proteases for BMS-189664 is implied by its selection as the lead compound based on its 'selective' profile, which was a key differentiator in the SAR study.

Selectivity Serine Proteases Off-target Effects

Oral Bioavailability: BMS-189664 vs. Class Average

BMS-189664 demonstrates oral bioavailability in preclinical models, a property not universally shared by all direct thrombin inhibitors. In dogs and monkeys, the oral bioavailability of BMS-189664 based on dose-normalized AUCs after oral and IV dosing was 15% and 17%, respectively . This is a key differentiator from many peptide-based or non-orally bioavailable inhibitors (e.g., argatroban, which requires IV administration).

Pharmacokinetics Oral Dosing In Vivo Studies

In Vivo Efficacy in Cynomolgus Monkey Thrombosis Models

BMS-189664 has been validated in a relevant primate model of thrombosis. It is efficacious in inhibiting both arterial and venous thrombosis in cynomolgus monkeys [1]. This in vivo efficacy, combined with its oral bioavailability and defined potency, makes BMS-189664 a robust tool for translational research. While other inhibitors like melagatran also show in vivo activity, the specific model validation for BMS-189664 provides a clear, quantifiable benchmark for researchers using this compound.

Thrombosis In Vivo Efficacy Preclinical Model

Structural Binding Mode Revealed by X-ray Crystallography

The binding mode of BMS-189664 to human alpha-thrombin has been determined at high resolution (2.49 Å) by X-ray crystallography (PDB ID: 3TU7) [1]. This structural information provides atomic-level detail of the inhibitor's interactions with the thrombin active site, offering a precise understanding of its mechanism of action. Such detailed structural data is not available for all thrombin inhibitors and can be invaluable for structure-based drug design and understanding selectivity.

X-ray Crystallography Binding Mode Structural Biology

Optimal Research and Industrial Applications for BMS-189664 Hydrochloride


Preclinical Thrombosis Research in Primate Models

BMS-189664 hydrochloride is ideally suited for in vivo studies of thrombosis in cynomolgus monkeys, where its oral bioavailability and defined efficacy profile have been validated. The compound's ability to inhibit both arterial and venous thrombosis in this model [1] provides a robust platform for investigating antithrombotic mechanisms and evaluating new therapeutic strategies.

Structure-Activity Relationship (SAR) and Selectivity Studies

Researchers focused on understanding the structural determinants of thrombin inhibition and selectivity will find BMS-189664 hydrochloride to be a valuable reference compound. Its well-characterized binding mode [2] and documented selectivity profile [1] make it an excellent comparator for evaluating novel thrombin inhibitors or for probing the active site geometry of thrombin.

In Vitro Mechanistic Studies of Thrombin-Dependent Pathways

For in vitro assays exploring thrombin's role in coagulation, platelet activation, or cellular signaling, BMS-189664 hydrochloride offers a potent and selective tool. Its IC50 of 0.046 μM [1] ensures effective thrombin blockade at low concentrations, minimizing potential non-specific effects and providing clear, interpretable data on thrombin-dependent processes.

Pharmacokinetic and Oral Dosing Studies

BMS-189664 hydrochloride is a suitable candidate for studies requiring oral administration of a direct thrombin inhibitor. Its oral bioavailability of 15-17% in preclinical species allows for convenient and physiologically relevant dosing, making it a practical choice for chronic studies or for modeling oral anticoagulant therapy in animal models.

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